Pyrazolidine-3,5-dione

Catalog No.
S2711025
CAS No.
4744-71-2
M.F
C3H4N2O2
M. Wt
100.077
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolidine-3,5-dione

CAS Number

4744-71-2

Product Name

Pyrazolidine-3,5-dione

IUPAC Name

pyrazolidine-3,5-dione

Molecular Formula

C3H4N2O2

Molecular Weight

100.077

InChI

InChI=1S/C3H4N2O2/c6-2-1-3(7)5-4-2/h1H2,(H,4,6)(H,5,7)

InChI Key

DNTVKOMHCDKATN-UHFFFAOYSA-N

SMILES

C1C(=O)NNC1=O

Solubility

not available

Potential as Herbicide

One area of research investigating pyrazolidine-3,5-dione is its potential as a herbicide, specifically targeting C4 plants. C4 plants, including many common weeds, utilize a specific photosynthetic pathway. A study published in the journal Pest Management Science identified pyrazolidine-3,5-dione derivatives as a new class of molecules exhibiting inhibitory effects on an enzyme crucial to the C4 photosynthetic pathway in certain weeds. The research suggests that these derivatives might offer selectivity towards C4 plants compared to C3 plants, which are most cultivated crops, making them potentially valuable for weed control [].

Other Research Areas

Beyond its herbicidal potential, pyrazolidine-3,5-dione is also being explored in other scientific research areas. Some examples include:

  • Development of new pharmaceuticals: Pyrazolidine-3,5-dione serves as a building block for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry [].
  • Organic synthesis: The unique chemical properties of pyrazolidine-3,5-dione make it a valuable reagent in various organic reactions [].

Pyrazolidine-3,5-dione is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. Its molecular formula is C3_3H4_4N2_2O2_2, and it is classified as a dione due to the presence of two carbonyl functional groups. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development.

, including:

  • Electrophilic Substitution: The nitrogen atoms in the ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic system.
  • Nucleophilic Addition: The carbonyl groups are susceptible to nucleophilic attack, leading to the formation of derivatives with diverse functional groups.
  • Condensation Reactions: Pyrazolidine-3,5-dione can react with 1,2-dicarbonyl compounds to form more complex structures, demonstrating its utility in synthetic organic chemistry .

Research has indicated that pyrazolidine-3,5-dione derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .
  • Anticancer Activity: Certain compounds derived from pyrazolidine-3,5-dione have been evaluated for their anticancer properties, demonstrating cytotoxic effects on cancer cell lines .
  • Farnesoid X Receptor Agonism: Specific derivatives act as non-steroidal agonists of the farnesoid X receptor, which plays a crucial role in bile acid homeostasis and lipid metabolism .

Several methods have been developed for synthesizing pyrazolidine-3,5-dione and its derivatives:

  • Catalyzed Reactions: A notable method involves the use of magnesium(II) acetylacetonate as a catalyst in aqueous media to synthesize novel derivatives efficiently .
  • Condensation Reactions: The compound can be synthesized through condensation reactions involving 1,2-dicarbonyl compounds and hydrazines or hydrazones .
  • Multi-step Synthesis: More complex derivatives may require multi-step synthesis involving various reagents and conditions tailored to introduce specific functional groups .

Pyrazolidine-3,5-dione has several applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential use as therapeutic agents against infections and cancers.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry.
  • Agricultural Chemistry: Some derivatives may have applications in agrochemicals due to their biological activity against pathogens .

Studies have investigated the interactions of pyrazolidine-3,5-dione with various biological targets:

  • Enzyme Inhibition: Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as UDP-N-acetylenolpyruvyl glucosamine reductase .
  • Receptor Binding Studies: Research has focused on the binding affinity of pyrazolidine-3,5-dione derivatives to nuclear receptors like the farnesoid X receptor, which could inform their therapeutic potential .

Pyrazolidine-3,5-dione shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeBiological Activity
1-HydroxypyrazolePyrazole derivativeAntimicrobial and anticancer
4-HydroxycoumarinCoumarin derivativeAnticoagulant
1,2-DihydropyridinePyridine derivativeNeuroprotective
ThiazolidinedionesThiazolidine derivativeAntidiabetic

Uniqueness of Pyrazolidine-3,5-Dione

Pyrazolidine-3,5-dione is unique due to its specific ring structure that allows for diverse chemical modifications while maintaining stability. Its dual carbonyl groups enhance its reactivity compared to other similar compounds. Additionally, its demonstrated activity as an agonist for the farnesoid X receptor distinguishes it within its class of compounds.

XLogP3

-1

Dates

Modify: 2023-08-16

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